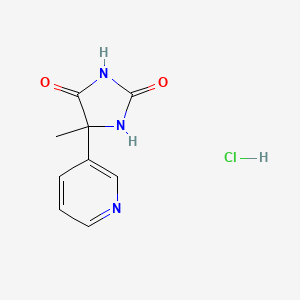![molecular formula C9H16ClN3S B1430061 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride CAS No. 1351642-23-3](/img/structure/B1430061.png)
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride
描述
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride, also known as MPTP hydrochloride, is a chemical compound that has been widely used in scientific research. This compound has been of great interest to researchers due to its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
科学研究应用
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride has been used in various scientific research applications, including as a tool to study the function and regulation of neurotransmitters in the brain. This compound has been shown to selectively inhibit the uptake of dopamine, a neurotransmitter that plays a critical role in reward, motivation, and movement. This compound hydrochloride has also been used to study the effects of dopamine depletion on behavior and cognition, as well as the mechanisms underlying Parkinson's disease.
作用机制
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that thiazole derivatives, such as voreloxin, have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, including significant analgesic and anti-inflammatory activities
Result of Action
Some thiazole derivatives have demonstrated antifungal activities against certain strains of fungi .
实验室实验的优点和局限性
One advantage of using 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride in lab experiments is that it selectively targets dopamine neurons, making it a useful tool for studying the function and regulation of dopamine signaling. However, one limitation of using this compound hydrochloride is that it can be toxic to dopamine neurons at high concentrations, making it important to use appropriate dosages and safety precautions when working with this compound.
未来方向
There are a number of future directions for research involving 1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride hydrochloride. One area of interest is the development of new drugs that target the dopamine transporter, which could have potential applications in the treatment of Parkinson's disease and other neurological disorders. Another area of interest is the use of this compound hydrochloride as a tool to study the role of dopamine signaling in addiction and other psychiatric disorders. Additionally, further research is needed to better understand the long-term effects of this compound hydrochloride on dopamine neurons and other neurotransmitter systems.
生化分析
Biochemical Properties
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound may inhibit or activate specific enzymes, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell death by causing DNA damage and disrupting the cell cycle . This compound may also affect the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction leads to the activation of DNA damage response pathways and ultimately induces cell death. Additionally, this compound may inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound can cause sustained DNA damage and cell cycle arrest over time . Its stability and degradation in various conditions are essential factors to consider when using it in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses may lead to increased DNA damage and cell death, while lower doses might have minimal effects . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity or adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
属性
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12;/h7,10H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDMSLNLSTJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride](/img/structure/B1429981.png)
![[3-(Methylamino)phenyl]methanol hydrochloride](/img/structure/B1429982.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/structure/B1429984.png)


![4-[(3-Methylbutyl)amino]butanoic acid hydrochloride](/img/structure/B1429991.png)


![8-methoxy-4H,5H-naphtho[2,1-d][1,3]thiazol-2-amine](/img/structure/B1429997.png)


